molecular formula C15H19NO B14248845 N-(2-Methylpropyl)undeca-2,4-diene-7,9-diynamide CAS No. 402943-09-3

N-(2-Methylpropyl)undeca-2,4-diene-7,9-diynamide

Cat. No.: B14248845
CAS No.: 402943-09-3
M. Wt: 229.32 g/mol
InChI Key: LFYBJVLJNNOYNG-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)undeca-2,4-diene-7,9-diynamide: is a synthetic organic compound with the molecular formula C15H19NO It is characterized by the presence of multiple unsaturated bonds, including diene and diynamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)undeca-2,4-diene-7,9-diynamide typically involves multi-step organic reactions. One common approach is the coupling of an appropriate alkyne with an amide precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)undeca-2,4-diene-7,9-diynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the unsaturated bonds into saturated ones, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

N-(2-Methylpropyl)undeca-2,4-diene-7,9-diynamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)undeca-2,4-diene-7,9-diynamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unsaturated bonds allow it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylpropyl)undeca-2,4-dien-8,10-diynamide
  • N-(2-Methylbutyl)undeca-2,4-dien-8,10-diynamide
  • N-Isobutylundeca-2,4-dien-8,10-diynamide

Uniqueness

N-(2-Methylpropyl)undeca-2,4-diene-7,9-diynamide is unique due to its specific arrangement of unsaturated bonds and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

402943-09-3

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-(2-methylpropyl)undeca-2,4-dien-7,9-diynamide

InChI

InChI=1S/C15H19NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h9-12,14H,8,13H2,1-3H3,(H,16,17)

InChI Key

LFYBJVLJNNOYNG-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CCC=CC=CC(=O)NCC(C)C

Origin of Product

United States

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